An In-Depth Technical Guide to the Physicochemical Properties of (3-Methylazetidin-3-yl)methanol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (3-Methylazetidin-3-yl)methanol hydrochloride
Abstract: (3-Methylazetidin-3-yl)methanol hydrochloride is a substituted azetidine derivative of significant interest to the pharmaceutical industry. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical properties of (3-Methylazetidin-3-yl)methanol hydrochloride and offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities incorporating the azetidine motif.
Introduction: The Strategic Importance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1][2] Their inherent ring strain and constrained geometry provide unique structural features that can positively influence a molecule's interaction with biological targets.[1][3] The incorporation of an azetidine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold that reduces the entropic penalty of binding to a target protein.[1][4] As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic structures, the demand for well-characterized, three-dimensional scaffolds like (3-Methylazetidin-3-yl)methanol hydrochloride has grown significantly.[4][5]
The hydrochloride salt form is frequently employed for basic drug candidates to improve properties such as solubility and stability.[6][7][8] A thorough understanding of the physical properties of such salts is a critical component of the preformulation and drug development process, influencing everything from route of administration to final dosage form.[7][9][10][11]
Core Molecular Properties
While extensive experimental data for (3-Methylazetidin-3-yl)methanol hydrochloride is not widely available in the public domain, its fundamental molecular properties have been established. These serve as the foundation for further physicochemical characterization.
| Property | Value | Source |
| Chemical Structure | ![]() | BLD Pharm[12] |
| Molecular Formula | C₅H₁₂ClNO | BLD Pharm[12] |
| Molecular Weight | 137.61 g/mol | BLD Pharm[12] |
| CAS Number | 1458653-12-7 | BLD Pharm[12] |
Experimental Determination of Key Physical Properties
The following sections provide detailed protocols for the experimental determination of critical physical properties of (3-Methylazetidin-3-yl)methanol hydrochloride. These methodologies are designed to be robust and provide the high-quality data necessary for regulatory submissions and further development.
The melting point is a crucial indicator of purity and is vital for many aspects of pharmaceutical development, including polymorph screening and manufacturing process design.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the (3-Methylazetidin-3-yl)methanol hydrochloride sample is thoroughly dried to remove any residual solvents. Grind the crystalline solid into a fine powder using a mortar and pestle.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the material.
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Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
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Accurate Determination: Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording: Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the entire sample has melted (T_clear). The melting point is reported as the range between T_onset and T_clear. A narrow melting range is indicative of high purity.
Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement. Impurities typically depress the melting point and broaden the melting range.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
A comprehensive solubility profile in various aqueous and organic media is essential for developing formulations and predicting in vivo behavior.[6][7][13]
Experimental Protocol: Equilibrium Solubility Determination
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Solvent Selection: A range of solvents should be tested, including:
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Purified Water
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pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)
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Common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone)
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Sample Preparation: Add an excess amount of (3-Methylazetidin-3-yl)methanol hydrochloride to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Express solubility in units of mg/mL or µg/mL.
Causality: Using an excess of the solid and allowing sufficient time for equilibration are critical for obtaining the true thermodynamic solubility. The choice of pH buffers is important as the solubility of a hydrochloride salt can be significantly affected by pH due to the common-ion effect.[6][8]
Logical Flow for Solubility Profiling
Caption: Key steps in determining equilibrium solubility.
The acid dissociation constant (pKa) is a measure of the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter that influences solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Prepare a solution of (3-Methylazetidin-3-yl)methanol hydrochloride of known concentration (e.g., 0.01 M) in purified water.
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Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.
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Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which half of the amine has been neutralized (the midpoint of the buffer region). First and second derivative plots can be used to accurately identify the equivalence point.
Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a basic solution is added to the acidic conjugate acid of the amine. This provides a highly accurate and reliable determination of the pKa.
Spectroscopic data provides unequivocal confirmation of the chemical structure and can be used for quality control purposes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the azetidine ring protons, and the methylene protons of the methanol group.
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¹³C NMR will show distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy:
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Key expected vibrational bands would include O-H stretching from the alcohol, N-H stretching from the protonated amine hydrochloride, and C-H and C-N stretching frequencies.
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-
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement of the molecular ion (the free base), confirming the elemental composition.
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Conclusion
(3-Methylazetidin-3-yl)methanol hydrochloride is a valuable building block for drug discovery, leveraging the advantageous properties of the azetidine scaffold. While publicly available data on its detailed physical properties are scarce, this guide provides the necessary framework and robust experimental protocols for researchers to generate this critical information. The methodologies outlined herein for determining melting point, solubility, and pKa are fundamental to the physicochemical characterization of any novel pharmaceutical compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug development pipeline.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. [Link]
-
Relevance and chemistry of azetidines and ABBs. ResearchGate. [Link]
-
Structures of some azetidine-based drugs. ResearchGate. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). Molecules. [Link]
-
Salt Selection in Drug Development. (2008). Pharmaceutical Technology. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Informa Healthcare. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
-
Drug Discovery Rules for drug discovery : can simple property criteria help you to find a drug. Semantic Scholar. [Link]
-
(1-methylazetidin-3-yl)methanol;hydrochloride. Cenmed Enterprises. [Link]
-
Physical Properties in Drug Design. ResearchGate. [Link]
-
Physical Characterization. AMRI. [Link]
-
Chapter 12 Measurements of physical properties for drug design in industry. ResearchGate. [Link]
-
Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical Characterization [amri.staging.ribbitt.com]
- 11. researchgate.net [researchgate.net]
- 12. 1458653-12-7|(3-Methylazetidin-3-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]

